molecular formula C19H17N5O2 B10889628 2-(6-Ethoxy-4-methylquinazolin-2-ylamino)quinazolin-4-ol CAS No. 263746-99-2

2-(6-Ethoxy-4-methylquinazolin-2-ylamino)quinazolin-4-ol

Cat. No.: B10889628
CAS No.: 263746-99-2
M. Wt: 347.4 g/mol
InChI Key: LJULQZCTWLGECQ-UHFFFAOYSA-N
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Description

2-(6-Ethoxy-4-methylquinazolin-2-ylamino)quinazolin-4-ol is a synthetic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives, including 2-(6-Ethoxy-4-methylquinazolin-2-ylamino)quinazolin-4-ol, typically involves multi-step reactions. One common method involves the reaction of anthranilic acid with various reagents to form the quinazoline core. The specific synthetic route for this compound may involve the following steps:

    Formation of the Quinazoline Core: Starting with anthranilic acid, the compound undergoes cyclization with formamide to form the quinazoline core.

    Substitution Reactions:

Industrial Production Methods

Industrial production of quinazoline derivatives often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of transition metal catalysts, such as palladium or copper, to facilitate the cyclization and substitution reactions .

Chemical Reactions Analysis

Types of Reactions

2-(6-Ethoxy-4-methylquinazolin-2-ylamino)quinazolin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which may exhibit different biological activities depending on the substituents introduced .

Mechanism of Action

The mechanism of action of 2-(6-Ethoxy-4-methylquinazolin-2-ylamino)quinazolin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound’s structure allows it to bind to these targets, disrupting their normal function and exerting its biological effects .

Comparison with Similar Compounds

Properties

CAS No.

263746-99-2

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-3H-quinazolin-4-one

InChI

InChI=1S/C19H17N5O2/c1-3-26-12-8-9-16-14(10-12)11(2)20-18(22-16)24-19-21-15-7-5-4-6-13(15)17(25)23-19/h4-10H,3H2,1-2H3,(H2,20,21,22,23,24,25)

InChI Key

LJULQZCTWLGECQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC4=CC=CC=C4C(=O)N3)C

Origin of Product

United States

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